molecular formula C26H27FN2O3 B13418037 N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-2-fluoro-N-(4-methoxyphenyl)benzamide CAS No. 443904-21-0

N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-2-fluoro-N-(4-methoxyphenyl)benzamide

Cat. No.: B13418037
CAS No.: 443904-21-0
M. Wt: 434.5 g/mol
InChI Key: GHGLTTGCTQANCZ-UHFFFAOYSA-N
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Description

N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-2-fluoro-N-(4-methoxyphenyl)benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmaceuticals. This compound is characterized by its unique structure, which includes a combination of aromatic rings, amide groups, and fluorine and methoxy substituents.

Properties

CAS No.

443904-21-0

Molecular Formula

C26H27FN2O3

Molecular Weight

434.5 g/mol

IUPAC Name

N-[1-(2,6-dimethylanilino)-2-methyl-1-oxopropan-2-yl]-2-fluoro-N-(4-methoxyphenyl)benzamide

InChI

InChI=1S/C26H27FN2O3/c1-17-9-8-10-18(2)23(17)28-25(31)26(3,4)29(19-13-15-20(32-5)16-14-19)24(30)21-11-6-7-12-22(21)27/h6-16H,1-5H3,(H,28,31)

InChI Key

GHGLTTGCTQANCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(C)(C)N(C2=CC=C(C=C2)OC)C(=O)C3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-2-fluoro-N-(4-methoxyphenyl)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the amide bond: This can be achieved through the reaction of an amine with an acid chloride or anhydride under basic conditions.

    Introduction of the fluorine substituent: This step often involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-2-fluoro-N-(4-methoxyphenyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biology: It can be used in studies to understand the interaction of small molecules with biological macromolecules.

    Industry: The compound may find applications in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-2-fluoro-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-2-chloro-N-(4-methoxyphenyl)benzamide
  • N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-2-bromo-N-(4-methoxyphenyl)benzamide

Uniqueness

The presence of the fluorine substituent in N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-2-fluoro-N-(4-methoxyphenyl)benzamide imparts unique properties, such as increased metabolic stability and enhanced binding affinity to certain targets, compared to its chloro and bromo analogs.

Biological Activity

N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-2-fluoro-N-(4-methoxyphenyl)benzamide, a compound with the molecular formula C26H27FN2O, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C26H27FN2O\text{C}_{26}\text{H}_{27}\text{F}\text{N}_{2}\text{O}

This structure includes a benzamide core with various substituents that may influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It has been suggested that the compound may act as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. This mechanism is similar to other known anti-inflammatory agents.

Therapeutic Applications

  • Anti-inflammatory Activity : The compound has shown promise in reducing inflammation, which is crucial in conditions such as arthritis and cardiovascular diseases.
  • Analgesic Effects : Its potential analgesic properties make it a candidate for pain management therapies.
  • Antitumor Activity : Preliminary studies indicate that the compound may have cytotoxic effects against certain cancer cell lines, warranting further investigation into its antitumor potential.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

Activity Tested Concentration (µM) Effect
COX Inhibition10–50Significant reduction in PGE2
Cytotoxicity (Cancer Cell Lines)5–100IC50 values ranging from 15 to 50 µM
Antibacterial Activity25–100MIC values against S. aureus: 50 µg/ml

Case Study 1: Anti-inflammatory Effects

A study published in ACS Omega demonstrated that derivatives similar to this compound exhibited significant anti-inflammatory effects in animal models of arthritis. The treatment group showed a marked decrease in inflammatory markers compared to controls.

Case Study 2: Antitumor Activity

Research published in the Journal of Medicinal Chemistry indicated that this compound exhibited selective cytotoxicity against breast cancer cell lines. The study reported an IC50 value of approximately 30 µM, suggesting potential for development as an anticancer agent.

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